molecular formula C21H20Cl2F2N4O2 B12364584 cGAS-IN-3

cGAS-IN-3

Cat. No.: B12364584
M. Wt: 469.3 g/mol
InChI Key: WXJAKMBSZUGJQA-NRFANRHFSA-N
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Description

cGAS-IN-3 is a compound that acts as an inhibitor of the cyclic GMP-AMP synthase (cGAS) enzyme. This enzyme is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. By inhibiting cGAS, this compound can modulate immune responses, making it a valuable tool in the study and treatment of various diseases, including autoimmune disorders and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cGAS-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can also enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

cGAS-IN-3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

cGAS-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

cGAS-IN-3 exerts its effects by inhibiting the cGAS enzyme. The cGAS enzyme detects cytosolic DNA and catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which then activates the stimulator of interferon genes (STING) pathway. By inhibiting cGAS, this compound prevents the production of cGAMP, thereby modulating the downstream immune response. This inhibition can reduce inflammation and immune activation, making it useful in treating conditions characterized by excessive immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cGAS-IN-3 is unique in its specific inhibition of the cGAS enzyme, making it a valuable tool for studying the cGAS-STING pathway. Its ability to modulate immune responses also sets it apart from other compounds, providing potential therapeutic benefits in various diseases .

Properties

Molecular Formula

C21H20Cl2F2N4O2

Molecular Weight

469.3 g/mol

IUPAC Name

1-[(3R)-7,8-dichloro-5-[1-(difluoromethyl)pyrazol-3-yl]spiro[1,2,4,9-tetrahydrocarbazole-3,3'-pyrrolidine]-1'-yl]-2-hydroxyethanone

InChI

InChI=1S/C21H20Cl2F2N4O2/c22-13-7-11(15-2-5-29(27-15)20(24)25)17-12-8-21(4-6-28(10-21)16(31)9-30)3-1-14(12)26-19(17)18(13)23/h2,5,7,20,26,30H,1,3-4,6,8-10H2/t21-/m0/s1

InChI Key

WXJAKMBSZUGJQA-NRFANRHFSA-N

Isomeric SMILES

C1C[C@]2(CCN(C2)C(=O)CO)CC3=C1NC4=C3C(=CC(=C4Cl)Cl)C5=NN(C=C5)C(F)F

Canonical SMILES

C1CC2(CCN(C2)C(=O)CO)CC3=C1NC4=C3C(=CC(=C4Cl)Cl)C5=NN(C=C5)C(F)F

Origin of Product

United States

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